1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- Fluorophenyl substituents at positions N-(2-fluorophenyl) and 6-(4-fluorophenyl), contributing electron-withdrawing effects and influencing lipophilicity.
- A 3-methyl group on the pyrazole ring, which may sterically modulate interactions with biological targets.
Its synthesis likely involves multi-step heterocyclic coupling reactions, possibly under conditions similar to those described for analogous compounds (e.g., DMF as solvent, potassium carbonate as base) .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)28-20-5-3-2-4-19(20)26)12-21(15-6-8-16(25)9-7-15)27-23(22)30(29-14)17-10-11-34(32,33)13-17/h2-9,12,17H,10-11,13H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRIONFTRFZCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The presence of fluorine substituents and a dioxidotetrahydrothiophene moiety further enhances its potential bioactivity.
- Molecular Formula : C24H20F2N4O3S
- Molecular Weight : 482.51 g/mol
- IUPAC Name : 1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
- CAS Number : 1105207-48-4
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of protein kinases and other enzymes involved in cancer progression. The unique arrangement of functional groups in this compound may facilitate interactions with specific receptors or enzymes, leading to antiproliferative effects.
Anticancer Properties
Recent studies have demonstrated that related pyrazolopyridine derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed IC50 values ranging from 0.87 to 4.3 μM against different cancer cell lines, indicating potent antiproliferative activity .
- Mechanism : The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells. For example, certain derivatives were found to block the cell cycle at the G0/G1 phase and induce apoptosis in prostate cancer cell lines .
Structure-Activity Relationship (SAR)
The structural features of the compound play a crucial role in its biological activity:
| Feature | Impact on Activity |
|---|---|
| Presence of Fluorine | Enhances lipophilicity and receptor binding affinity |
| Dioxidotetrahydrothiophene | May increase metabolic stability and biological activity |
| Pyrazolo[3,4-b]pyridine Core | Known for broad pharmacological effects including anticancer |
Study on Antiproliferative Activity
A study focusing on the synthesis and evaluation of new substituted pyrazolopyridines highlighted the promising anticancer properties of compounds similar to the one . The study reported:
- Cell Lines Tested : MIA PaCa-2 (pancreatic), SCOV3 (ovarian), DU145 (prostate)
- Results : The most active derivatives demonstrated significant cytotoxicity with IC50 values below 5 μM across multiple cell lines .
Mechanistic Insights
Further investigation into the mechanism revealed that these compounds could inhibit key signaling pathways involved in cancer cell proliferation:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nitrogen-containing heterocycles. Below is a comparative analysis with structurally related molecules from the literature:
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects: Fluorine substituents (as in the target compound and Example 13 ) increase electronegativity and may enhance binding to aromatic residues in target proteins. The sulfone group in the target compound further polarizes the molecule, likely improving aqueous solubility compared to non-sulfonated analogs .
Spatial and Steric Considerations :
- The 3-methyl group on the target compound’s pyrazole ring introduces steric hindrance, which could limit rotational freedom and stabilize specific conformations. This contrasts with the more flexible thioether linker in AZ331 .
- Chromene-containing compounds (Example 13 ) exhibit planar π-systems, favoring intercalation or stacking interactions.
Synthetic Complexity :
- The target compound’s sulfone and fluorophenyl groups necessitate precise regiochemical control during synthesis, akin to methodologies in and .
- Multi-component reactions (e.g., triazole formation in Compound 12 ) highlight the trend toward modular synthesis in heterocyclic chemistry.
Physicochemical and Pharmacokinetic Inferences
While explicit data (e.g., logP, IC50) are unavailable, inferences can be drawn from structural analogs:
- Lipophilicity : The target compound’s dual fluorophenyl groups and sulfone likely result in a lower logP compared to AZ331 (methoxy-dominated) but higher than purely polar derivatives .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its biological activity, and how are they validated experimentally?
- The compound's pyrazolo[3,4-b]pyridine core, fluorinated aryl groups (2-fluorophenyl and 4-fluorophenyl), and 1,1-dioxidotetrahydrothiophen-3-yl moiety are critical for target binding and metabolic stability. The fluorinated groups enhance lipophilicity and membrane permeability, while the sulfone group improves solubility .
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., replacing fluorine with methoxy or chlorine) and testing via kinase inhibition assays. X-ray crystallography or molecular docking can validate binding modes .
Q. What are the standard synthetic routes for this compound, and what parameters critically affect yield and purity?
- Synthesis typically involves:
- Step 1 : Condensation of pyrazolo[3,4-b]pyridine precursors with fluorophenyl derivatives under microwave-assisted conditions (60–80°C, 2–4 hours) to enhance reaction efficiency .
- Step 2 : Coupling the intermediate with 1,1-dioxidotetrahydrothiophen-3-yl groups using Pd-catalyzed cross-coupling reactions .
- Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly impact yield (reported 45–72%) and purity (>95% by HPLC) .
Q. Which analytical techniques are employed to confirm structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., methyl group at C3, fluorophenyl integration) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: 533.55 g/mol; observed: 533.52 ± 0.03) .
Advanced Research Questions
Q. How can researchers design SAR studies to evaluate substituent effects on kinase inhibition?
- Systematic Approach :
- Variation Points : Modify fluorophenyl positions (ortho vs. para), replace sulfone with carbonyl groups, or alter methyl group steric bulk .
- Assays : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization or ATP-competitive binding assays. IC₅₀ values are compared to establish trends (e.g., 4-fluorophenyl improves EGFR affinity by 3-fold vs. unsubstituted analogs) .
- Data Interpretation : Multivariate analysis (e.g., PCA) correlates substituent electronic/steric properties with activity .
Q. How can contradictory biological activity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 220 nM for EGFR inhibition) may arise from assay conditions (ATP concentration, enzyme source).
- Resolution Strategy :
- Standardize assay protocols (e.g., 10 µM ATP, recombinant human kinases).
- Validate via orthogonal methods (e.g., cellular proliferation assays in A431 cells) .
- Apply computational models (e.g., free-energy perturbation) to reconcile differences in binding kinetics .
Q. What computational methods optimize synthesis pathways and predict regioselectivity?
- Reaction Path Search : Density Functional Theory (DFT) calculates transition-state energies to identify optimal conditions (e.g., solvent effects on cyclization steps) .
- Machine Learning (ML) : Train models on historical reaction data (e.g., solvents, catalysts) to predict yields for novel analogs. For example, ML-guided optimization increased yields of a related pyrazolo[3,4-b]pyridine from 55% to 82% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
